molecular formula C23H23ClN4O3 B11185895 9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11185895
M. Wt: 438.9 g/mol
InChI Key: KYJQXUSOYBKPOD-UHFFFAOYSA-N
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Description

9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of multiple functional groups and a spiro structure makes this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with spiro configurations and multiple functional groups. Examples include:

Uniqueness

The uniqueness of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

9'-chloro-1,3-dimethyl-3'-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C23H23ClN4O3/c1-25-20(29)23(21(30)26(2)22(25)31)13-15-8-9-16(24)12-18(15)28-11-10-27(14-19(23)28)17-6-4-3-5-7-17/h3-9,12,19H,10-11,13-14H2,1-2H3

InChI Key

KYJQXUSOYBKPOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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